molecular formula C7H6BFN2O2 B6304693 7-Fluoro-1H-indazole-4-boronic acid CAS No. 2121513-84-4

7-Fluoro-1H-indazole-4-boronic acid

Cat. No. B6304693
CAS RN: 2121513-84-4
M. Wt: 179.95 g/mol
InChI Key: QOWKDTSMJKVPRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-1H-indazole-4-boronic acid is a chemical compound with the molecular formula C7H6BFN2O2 . It is a solid substance at room temperature . This compound is used as a reactant for the preparation of trisubstituted pyrimidines as phosphatidylinositol 3-kinase inhibitors and bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .


Synthesis Analysis

The synthesis of 1H-indazole compounds, including this compound, has been studied extensively. One approach involves the use of Pt single atoms anchored on defect-rich CeO2 nanorods (Pt1/CeO2), in conjunction with the alcoholysis of ammonia borane, to promote the hydrogenation of α-diazoesters . Another method involves the protodeboronation of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1H-indazole ring, which is a bicyclic compound composed of a benzene ring fused to a pyrazole ring. The 4-position of the indazole ring is substituted with a boronic acid group, and the 7-position is substituted with a fluorine atom .


Chemical Reactions Analysis

Boronic acids, including this compound, are highly valuable building blocks in organic synthesis. They can undergo a variety of reactions, including protodeboronation . In addition, they can participate in the formation of N1-CH2OH derivatives when reacted with formaldehyde in aqueous hydrochloric acid .


Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 179.94 . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Molecular Structure and Interactions

Boron-containing compounds like 7-Fluoro-1H-indazole-4-boronic acid are notable for their potential applications in pharmaceuticals, including interactions with organic compounds and biological molecules. This compound, characterized by FTIR spectroscopy, X-ray diffraction, and quantum chemical methods, demonstrates the importance of N→B dative bonds for stabilizing molecules in solid states and exhibits molecular self-assembly via non-covalent interactions (Hernández-Negrete et al., 2021).

Synthesis and Reactivity

The compound demonstrates efficient regioselective C7-bromination and subsequent palladium-mediated Suzuki–Miyaura reaction with boronic acids, leading to the creation of new C7 arylated 4-substituted 1H-indazoles. These reactions are significant for the synthesis of diverse organic compounds (Boujdi et al., 2021).

Resonance States and Structural Characterization

The resonance states and molecular structure of similar boronic acid compounds have been explored using NMR spectroscopy and GIAO calculations. These studies provide insights into the behavior of these molecules under different conditions, which is crucial for their application in various fields (Dikmen, 2018).

Application in Catalysis

Boronic acids like this compound play a role in catalysis, demonstrated by their use in palladium-catalyzed Suzuki–Miyaura and Mizoroki–Heck reactions. This application is significant in the field of synthetic chemistry for the creation of diverse organic molecules (Zhu et al., 2011).

Interaction with Diols and Biological Relevance

Boronic acids are known for their ability to bind with biologically relevant diols, including saccharides and peptidoglycans. This interaction is a cornerstone of their application in biomaterials, sensing, and materials chemistry (Brooks et al., 2018).

Fluorine Substitution and Chemical Properties

The fluorine substitution in compounds like this compound affects their chemical properties, particularly their Lewis acidity, which is essential for various applications in organic synthesis, analytical chemistry, and medicine (Gozdalik et al., 2017).

Mechanism of Action

While the specific mechanism of action for 7-Fluoro-1H-indazole-4-boronic acid is not mentioned in the search results, boronic acids in general have been found to modify selectivity, physicochemical, and pharmacokinetic characteristics when introduced to bioactive molecules .

Safety and Hazards

The safety information for 7-Fluoro-1H-indazole-4-boronic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

Future Directions

Boronic acids, including 7-Fluoro-1H-indazole-4-boronic acid, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on extending the studies with boronic acids to obtain new promising drugs .

properties

IUPAC Name

(7-fluoro-1H-indazol-4-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BFN2O2/c9-6-2-1-5(8(12)13)4-3-10-11-7(4)6/h1-3,12-13H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOWKDTSMJKVPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=NNC2=C(C=C1)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401263433
Record name Boronic acid, B-(7-fluoro-1H-indazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2121513-84-4
Record name Boronic acid, B-(7-fluoro-1H-indazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121513-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-(7-fluoro-1H-indazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401263433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.